![molecular formula C19H14N4O2S B2953806 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207050-17-6](/img/structure/B2953806.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core linked via an amide bond to a substituted pyrazole moiety. The structure includes a 3-methoxy group and a 1-methyl substituent on the pyrazole ring, which may influence its electronic properties, solubility, and biological activity.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound may interact with a variety of targets related to these biological activities.
Mode of Action
For instance, the aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Pharmacokinetics
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Action Environment
For instance, an efficient procedure for the synthesis of a related compound was developed using environmentally benevolent and recyclable spinel NiFe2O4 nanocatalyst in aqueous ethanol .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies of this compound, drawing on diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- An acenaphtho[1,2-d]thiazole moiety
- A pyrazole ring
- A methoxy group and a carboxamide functional group
This structural diversity suggests a range of possible interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The pyrazole nucleus has been associated with antibacterial and antifungal activities due to its ability to inhibit key enzymes involved in microbial metabolism .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has been evaluated in vitro against several cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. This compound has shown promise in reducing inflammation markers in animal models. This effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents such as celecoxib .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, thereby preventing proliferation.
- Apoptosis Induction : The compound can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values in the low micromolar range. |
Study 2 | Showed cytotoxic effects on MCF7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
Study 3 | Reported a reduction in inflammation markers (TNF-alpha and IL-6) in a rat model of arthritis after administration of the compound. |
Comparison with Similar Compounds
Comparison with Pyrazole Carboxamide Derivatives
Table 1: Comparison of Substituent Effects on Selected Pyrazole Carboxamides
Notes:
- Electron-withdrawing groups (e.g., chloro in 3b ) correlate with higher melting points compared to electron-donating groups (e.g., methyl in 3c ) .
- The methoxy group in the target compound may enhance solubility compared to halogenated analogs.
Spectroscopic and Analytical Data
- Mass Spectrometry : Compounds in show molecular ions ([M+H]⁺) consistent with their formulas (e.g., 3a : m/z 403.1). The target compound’s theoretical molecular weight (C₂₀H₁₆N₄O₂S) would yield m/z 376.1, but experimental data are unavailable .
- ¹H-NMR : Aromatic proton shifts in the target compound’s acenaphthothiazole core would likely appear downfield (>8.0 ppm) compared to simpler aryl systems in 3a–3p (7.2–7.6 ppm) .
Comparison with Acenaphthene-Fused Heterocycles
The acenaphtho[1,2-b]quinoxaline (CAS: 207-11-4) in shares a fused acenaphthene system but differs in the heterocyclic component (quinoxaline vs. thiazole) .
Table 2: Structural Comparison of Acenaphthene-Fused Systems
Compound | Fused Heterocycle | Functional Groups | Key Applications |
---|---|---|---|
Acenaphtho[1,2-b]quinoxaline | Quinoxaline | None reported | Not specified |
Target Compound | Thiazole | Methoxy, Methyl | Not reported |
Notes:
- Both systems exhibit extended π-conjugation, which may enhance UV absorption or fluorescence properties.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-23-9-13(18(22-23)25-2)17(24)21-19-20-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)26-19/h3-9H,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSSKCXOTCKXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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